molecular formula C15H10ClF3O3 B1529971 Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1951451-61-8

Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1529971
CAS No.: 1951451-61-8
M. Wt: 330.68 g/mol
InChI Key: NWQFJEKEHLXGPS-UHFFFAOYSA-N
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Description

Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative with a unique substitution pattern: a chlorine atom at the 4'-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 3'-position. The hydroxyl group enables hydrogen bonding, influencing solubility and crystal packing, while the trifluoromethyl group contributes to metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name

methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-14(21)9-2-4-10(13(20)7-9)8-3-5-12(16)11(6-8)15(17,18)19/h2-7,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQFJEKEHLXGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS No. 1951451-61-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10ClF3O3
  • Molecular Weight : 330.69 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The biological activity of this compound has been linked to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exhibit antitumor properties, particularly through the inhibition of cell proliferation in cancer cell lines.

Antitumor Activity

Recent research indicates that this compound may have significant antitumor effects. In vitro studies have demonstrated its ability to inhibit growth in various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MDA-MB-468.
  • Assays Used : Sulforhodamine B assay for cell viability and proliferation.

In these studies, it was observed that this compound reduced the viable cell count significantly at a concentration of 13 μM. The compound also altered the cell cycle profile, increasing the G0/G1 phase while decreasing the S phase, indicating a potential mechanism for its antiproliferative effects .

Case Studies

A notable case study involved treating MDA-MB-231 cells with the compound at varying concentrations. The results showed:

Concentration (μM)Viable Cell Count Reduction (%)Cell Cycle Phase Alteration
0 (Control)0Normal
13~50Increased G0/G1
Doxorubicin (Positive Control)~80Increased G0/G1

These findings suggest that this compound may act similarly to established chemotherapeutic agents but with distinct mechanisms .

Synthesis and Derivatives

The compound can be synthesized through various methods, including:

  • Suzuki-Miyaura Coupling : This method is often used for creating biphenyl structures.
  • Functionalization Reactions : Incorporating trifluoromethyl and chloro groups enhances biological activity.

The structural modifications can significantly impact its potency and selectivity against different cancer types.

Scientific Research Applications

Medicinal Chemistry

Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a scaffold for developing new drugs targeting various diseases. Research indicates its efficacy in:

  • Anticancer Agents : Modifications of this compound have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways is under investigation .

Agrochemicals

The compound's unique properties make it suitable for use in agrochemical formulations:

  • Herbicides and Pesticides : Its trifluoromethyl group enhances biological activity against pests and weeds, making it a candidate for developing new agrochemicals .
  • Plant Growth Regulators : Research is ongoing into its role in regulating plant growth and development processes .

Materials Science

In materials science, this compound is being explored for:

  • Polymer Additives : Its chemical stability and functional groups allow it to be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength .
  • Fluorescent Materials : Studies suggest potential applications in developing fluorescent materials due to its unique electronic properties .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityModifications led to compounds with significant cytotoxicity against breast cancer cells .
Study BHerbicidal PropertiesDemonstrated effective control of specific weed species at low concentrations .
Study CPolymer ApplicationsEnhanced thermal stability in polycarbonate matrices when used as an additive .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares the target compound with structurally related biphenyl derivatives, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4'-Cl, 2-OH, 3'-CF₃ C₁₅H₁₀ClF₃O₃ ~324.5 Hydrogen bonding, pharmaceutical intermediates
Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate 4'-Cl, 3'-CH₃ C₁₅H₁₃ClO₂ 260.71 Cross-coupling reactions, material science
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (CAS 886362-12-5) 4'-Cl, 3'-F C₁₄H₁₀ClFO₂ 264.68 High-purity intermediates, electronic materials
4'-Fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester (CAS 616197-92-3) 4'-F, 3-OH C₁₄H₁₁FO₃ 258.24 Solubility studies, hydrogen-bonded crystals
Methyl 4'-amino-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate 4'-NH₂, 3',5'-CH₃ C₁₆H₁₇NO₂ 263.31 Crystallography, drug design

Key Differences and Implications

Hydroxyl Group (2-OH): The target compound’s hydroxyl group enhances hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like the methyl-substituted compound in . This property is critical in pharmaceutical formulations . In contrast, the amino group in ’s compound offers basicity and nucleophilic reactivity, enabling different functionalization pathways.

Trifluoromethyl (3'-CF₃) vs. Methyl (3'-CH₃): The trifluoromethyl group in the target compound is electron-withdrawing, reducing electron density on the biphenyl core. This effect contrasts with the electron-donating methyl group in , which increases reactivity in electrophilic substitution reactions .

Halogen Effects (Cl vs. F) :

  • Chlorine at the 4'-position (target compound and ) provides moderate electron withdrawal and stability against oxidation. Fluorine in and offers stronger electronegativity, influencing dipole moments and crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
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Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

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